1h-Pyrazolo[3,4-b]pyrazin-3-amine
Overview
Description
1H-Pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that this compound may interact with biological targets in a similar manner.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to significant changes in cellular processes
Biochemical Pathways
Given the structural similarity to purine bases, it’s plausible that this compound may influence pathways involving these molecules .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diaminopyrazine with suitable reagents to form the desired pyrazolopyrazine structure. For instance, the reaction of 3,5-diaminopyrazine with nitrous acid can lead to the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. These materials have applications in electronics, sensors, and other advanced technologies.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-c]pyridazine: This compound has a different fusion pattern of the pyrazole and pyridazine rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZCGSFUJKIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303858 | |
Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-64-5 | |
Record name | 81411-64-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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